Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the ethyl ester group. The cyclohexylamino and 3-chlorobenzoyl groups are then added through a series of condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using automated systems and continuous flow reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[((2E)-2-{4-[(4-chlorobenzoyl)oxy]-3-ethoxybenzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{[((2E)-2-{3-[(4-chlorobenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
Uniqueness
Ethyl 2-(2-(3-chloro-N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
332162-39-7 |
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Molecular Formula |
C26H31ClN2O4S |
Molecular Weight |
503.1g/mol |
IUPAC Name |
ethyl 2-[[2-[(3-chlorobenzoyl)-cyclohexylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H31ClN2O4S/c1-2-33-26(32)23-20-13-6-7-14-21(20)34-24(23)28-22(30)16-29(19-11-4-3-5-12-19)25(31)17-9-8-10-18(27)15-17/h8-10,15,19H,2-7,11-14,16H2,1H3,(H,28,30) |
InChI Key |
JLCBJKAKCLYFFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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